2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound notable for its intricate structure and potential biological applications. This compound belongs to the class of sulfonamide derivatives, which are recognized for their diverse pharmacological properties. The presence of both thiophene and pyrimidine rings within its structure suggests promising avenues for medicinal chemistry, particularly in drug development targeting various biological pathways.
This compound can be classified under the broader category of sulfonamide derivatives, which are characterized by the presence of a sulfonamide functional group. The specific structural features include:
The molecular weight of this compound is approximately 485.4 g/mol, and its chemical formula is .
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide typically involves several key steps:
These synthetic routes are essential for modifying the compound to enhance its biological efficacy or selectivity.
The molecular structure of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide features several distinct components:
The structural representation can be denoted using SMILES notation: CC(=O)N(c1ncccn1)S(=O)(=O)c2ccc(OC)c(c2)N
.
The compound can undergo various chemical reactions that are crucial for its modification and application:
These reactions are essential for exploring structure-activity relationships in drug design.
The mechanism of action for 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors:
The physical properties of this compound include:
Key chemical properties include:
Additional data such as density and flash point are also not provided but would be relevant for practical applications .
The compound has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: